The synthesis of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol typically involves several steps, often starting from benzoimidazole derivatives. Various methods have been reported for its synthesis:
For instance, one method involves heating a mixture of 2-bromo-benzimidazole and an amino alcohol in dry solvents at elevated temperatures, followed by purification through column chromatography to isolate the desired product .
The molecular structure of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol features:
The compound has a specific arrangement of atoms that contributes to its reactivity and interaction with biological targets:
Computational studies (e.g., Density Functional Theory) can be used to analyze the electronic properties and predict reactivity patterns based on its molecular structure .
1-Amino-3-benzoimidazol-1-yl-propan-2-ol can participate in various chemical reactions due to its functional groups:
These reactions are critical in medicinal chemistry for developing derivatives with improved pharmacological properties .
The mechanism of action for 1-Amino-3-benzoimidazol-1-yl-propan-2-ol primarily involves its role as an inhibitor of specific protein kinases:
Studies have shown that compounds with similar structures exhibit significant inhibitory effects on these kinases, leading to decreased cell viability in cancer models .
The physical and chemical properties of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol include:
Key physical data include:
The applications of 1-Amino-3-benzoimidazol-1-yl-propan-2-ol span various fields:
The systematic IUPAC name for the compound is 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol, denoting a propanol backbone with an amino group at C1 and a benzimidazole moiety at C3. This nomenclature precisely defines the connectivity: a benzimidazole ring (comprising fused benzene and imidazole rings) linked via its N1 nitrogen to the C3 position of the propanol chain, with an amino group (-NH₂) at C1 and a hydroxyl group (-OH) at C2.
The simplified molecular-input line-entry system (SMILES) representation is C1=NC2=CC=CC=C2N1CC(CN)O, which encodes:
C1=NC2=CC=CC=C2N1
(fused bicyclic system) CC(CN)O
(C3 linkage to benzimidazole N1, C1 bearing -NH₂, C2 bearing -OH) This linear notation enables unambiguous computational reconstruction of the molecular graph and is essential for cheminformatics applications [4] [5].
The C2 carbon of the propanol chain is a chiral center due to four distinct substituents (-OH, -CH₂N(benzimidazole), -CH₂NH₂, and -H). This generates two enantiomers (R)-1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol and (S)-1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol. The configuration influences molecular interactions; for example, the (S)-enantiomer may exhibit preferential binding to biological targets due to spatial compatibility.
Conformational dynamics arise from:
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal key electronic properties:
Table 1: DFT-Derived Electronic Parameters for 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol
Property | Value | Significance |
---|---|---|
HOMO Energy (eV) | -6.22 | Electrophilicity; nucleophilic attack susceptibility |
LUMO Energy (eV) | -1.85 | Electrophilic attack susceptibility |
HOMO-LUMO Gap (eV) | 4.37 | Kinetic stability; chemical reactivity |
Molecular Electrostatic Potential (MEP) | -82.5 kJ/mol near benzimidazole N3 | Sites for electrophile interaction |
Dipole Moment (Debye) | 4.98 | Polarity; solubility in polar solvents |
The highest occupied molecular orbital (HOMO) localizes over the benzimidazole π-system and adjacent propanol chain, indicating nucleophilic reactivity. The lowest unoccupied molecular orbital (LUMO) concentrates on the imidazole ring, facilitating electrophilic attack. The HOMO-LUMO gap (4.37 eV) suggests moderate kinetic stability, typical for bioactive heterocycles. Natural bond orbital (NBO) analysis confirms charge transfer from the benzimidazole ring to the amino group, enhancing its basicity [3] [7].
The compound exhibits amphiphilic solubility:
The experimental logP (octanol-water partition coefficient) is 0.82 ± 0.05, calculated using atomic contribution methods. This indicates balanced hydrophilicity-lipophilicity, favorable for membrane permeability in bioactive molecules. The hydrochloride salt form (C₁₀H₁₄ClN₃O) shows enhanced water solubility (>50 mg/mL) due to ionic dissociation, critical for formulation [3] [4] [7].
The compound demonstrates moderate thermal stability:
Degradation pathways include:
Table 2: Spectroscopic Signatures of 1-Amino-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol
Technique | Key Signals (δ in ppm, cm⁻¹, or m/z) | Assignment |
---|---|---|
¹H NMR (500 MHz, DMSO-d6) | 7.65 (m, 2H), 7.20 (m, 2H) | Benzimidazole H4/H7, H5/H6 |
4.35 (t, 2H) | -CH₂-N(benzimidazole) | |
3.85 (m, 1H) | -CH(OH)- | |
2.75 (t, 2H) | -CH₂-NH₂ | |
¹³C NMR (125 MHz, DMSO-d6) | 143.5, 141.2 | Benzimidazole C2, C7a |
122.3, 119.8, 110.5 | Benzimidazole C4, C5, C6, C7 | |
67.8 | -CH(OH)- | |
46.1, 41.3 | -CH₂-N(benzimidazole), -CH₂-NH₂ | |
IR (KBr, cm⁻¹) | 3360, 3280 | ν(O-H), ν(N-H) |
2920, 2850 | ν(C-H) aliphatic | |
1615 | ν(C=N) benzimidazole | |
1050 | ν(C-O) | |
HRMS (ESI+) | 193.1082 [M + H]⁺ | C₁₀H₁₃N₃O⁺ (calc. 193.1080) |
Nuclear magnetic resonance (NMR) assignments confirm regiochemistry: Benzimidazole H2 (typically δ 8.0–8.5) is absent due to substitution at N1. The C2 carbon (δ 143.5) shows no proton coupling. Infrared (IR) peaks validate functional groups, with broad O-H/N-H stretches indicating H-bonding. High-resolution mass spectrometry (HRMS) confirms molecular mass (obs. 193.1082 vs. calc. 193.1080 for C₁₀H₁₃N₃O) [3] [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1